4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane is a complex organic compound that features multiple boron-containing groups. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane involves multiple steps, typically starting with the preparation of the boron-containing groups. These groups are then introduced into the thieno2,3-fbenzothiol framework through a series of substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction: These reactions are facilitated by oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Coupling Reactions: The Suzuki-Miyaura coupling is particularly notable, where the boron groups react with halides to form new carbon-carbon bonds
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: In the development of boron-containing drugs and as a probe in biochemical assays.
Industry: Used in the production of advanced materials, including organic semiconductors and polymers
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The boron groups can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The thiophene and thieno2,3-fbenzothiol groups contribute to the compound’s electronic properties, making it useful in electronic applications .
Comparison with Similar Compounds
Similar compounds include:
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Shares similar boron-containing groups but differs in the core structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with different applications.
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Used as an intermediate in the synthesis of indazole derivatives.
These compounds highlight the versatility and unique properties of boron-containing groups in various chemical contexts.
Properties
Molecular Formula |
C42H54B4O8S4 |
---|---|
Molecular Weight |
858.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C42H54B4O8S4/c1-35(2)36(3,4)48-43(47-35)27-19-17-25(55-27)31-23-21-29(45-51-39(9,10)40(11,12)52-45)58-34(23)32(26-18-20-28(56-26)44-49-37(5,6)38(7,8)50-44)24-22-30(57-33(24)31)46-53-41(13,14)42(15,16)54-46/h17-22H,1-16H3 |
InChI Key |
SQFWOMDQTMXQSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=C4C=C(SC4=C(C5=C3SC(=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(S7)B8OC(C(O8)(C)C)(C)C)B9OC(C(O9)(C)C)(C)C |
Origin of Product |
United States |
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